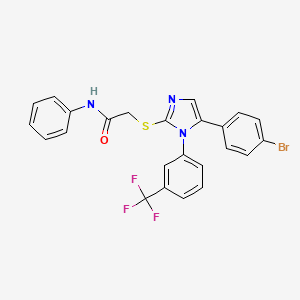
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H17BrF3N3OS and its molecular weight is 532.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex heterocyclic organic molecule that has garnered interest for its potential biological activities. Its unique structure, which combines an imidazole ring, thiol, and acetamide functionalities, suggests various avenues for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H16BrF3N4OS, with a molecular weight of approximately 456.28 g/mol. The presence of multiple aromatic rings enhances its potential reactivity and biological interactions.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related thiourea derivatives have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound 1 | E. faecalis | 40 | 29 |
| Compound 2 | P. aeruginosa | 50 | 24 |
| Compound 3 | S. typhi | 45 | 30 |
| Compound 4 | K. pneumoniae | 50 | 19 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of the compound has also been evaluated through various in vitro studies. Compounds with structural similarities have demonstrated cytotoxic effects against several cancer cell lines, including breast, prostate, and pancreatic cancers. The IC50 values for these derivatives typically range from 3 to 20 µM, indicating significant potency .
Key Findings:
- Targeting Molecular Pathways: The compound may inhibit pathways involved in cancer cell proliferation and angiogenesis.
- Mechanism of Action: Molecular docking studies suggest that it may interact with tubulin, disrupting its polymerization and thus affecting cell division .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 7 |
| LNCaP (Prostate) | 14 |
| Panc-1 (Pancreatic) | 10 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Thiourea derivatives have been noted for their ability to inhibit COX enzymes, which are crucial in the inflammatory response .
Research Insights:
- Inhibition Studies: In vitro assays indicate that certain derivatives significantly reduce COX-1 and COX-2 enzyme activity.
- Potential Applications: These findings suggest possible therapeutic applications in treating inflammatory diseases.
Case Studies
A notable study involved the synthesis of related thiourea derivatives that were tested for their biological activities. The results demonstrated that these compounds exhibited varying degrees of efficacy against cancer cell lines and bacterial strains, reinforcing the potential of structurally similar compounds to exhibit significant biological activity .
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrF3N3OS/c25-18-11-9-16(10-12-18)21-14-29-23(33-15-22(32)30-19-6-2-1-3-7-19)31(21)20-8-4-5-17(13-20)24(26,27)28/h1-14H,15H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVQKRUIJTYJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













